molecular formula C7H9ClN2 B3307170 3-Chloro-6-propylpyridazine CAS No. 93216-58-1

3-Chloro-6-propylpyridazine

Cat. No.: B3307170
CAS No.: 93216-58-1
M. Wt: 156.61 g/mol
InChI Key: COGVRONWZFVMNG-UHFFFAOYSA-N
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Description

3-Chloro-6-propylpyridazine is a heterocyclic compound with the molecular formula C7H9ClN2. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-propylpyridazine typically involves the chlorination of 6-propylpyridazine. One common method is the reaction of 6-propylpyridazine with phosphorus oxychloride (POCl3) in the presence of a suitable solvent such as chloroform. The reaction is carried out at elevated temperatures, usually around 65°C, for several hours until completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-propylpyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-6-propylpyridazine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

3-Chloro-6-propylpyridazine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is employed in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-chloro-6-propylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylpyridazine
  • 3-Chloro-6-ethylpyridazine
  • 3-Chloro-6-butylpyridazine

Uniqueness

3-Chloro-6-propylpyridazine is unique due to its specific propyl substituent, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs.

Properties

IUPAC Name

3-chloro-6-propylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-5-7(8)10-9-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGVRONWZFVMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600034
Record name 3-Chloro-6-propylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93216-58-1
Record name 3-Chloro-6-propylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

46.0 g of phosphorus oxychloride were heated to 60° C. in a sulphonation flask under nitrogen and treated within 1 hour with 27.6 g of 6-propyl-3(2H)-pyridazinone (prepared according to Example 3) in small portions. The mixture was subsequently heated slowly to 100° C. and stirred at this temperature until the reaction was complete according to thin-layer chromatography (about 2 hours). After cooling to room temperature, the dark brown solution was poured into 1 l of water and neutralized with solid sodium hydroxide and sodium hydrogen carbonate. The aqueous phase was subsequently extracted once with 500 ml of tert.butyl methyl ether and then twice with 250 ml of tert.butyl methyl ether each time. The organic phases were washed with 500 ml of water and the aqueous phase was back-extracted twice with 100 ml of tert.butyl methyl ether each time. The combined organic phases were dried over sodium sulphate and freed from solvent on a rotary evaporator. Distillation of the resulting dark brown oil in a high vacuum gave in the main run 22.9 g (73.1%) of 3-chloro-6-propylpyridazine as a colourless liquid; b.p. 72°-74° C./0.4 Torr.
Quantity
46 g
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reactant
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27.6 g
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0 (± 1) mol
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reactant
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0 (± 1) mol
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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